2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-5-14-13(16(21)22)10-19-17(20-14)18-9-11-8-12(23-2)6-7-15(11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMMQFPLWESQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a pyrimidine ring substituted with a carboxylic acid group and a dimethoxybenzyl amino moiety, which may enhance its lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been tested against various bacterial strains, demonstrating varying degrees of antibacterial activity. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Pyrimidine Derivative | S. aureus | 16 µg/mL |
| Another Analogue | P. aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. The biological activity has been linked to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A recent study evaluated the effects of various pyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that the tested compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : It may act as an inhibitor for enzymes such as CD73, which is involved in adenosine production, thereby modulating immune responses.
- Interaction with Receptors : The compound may also interact with NMDA receptors, influencing neurotransmission and offering neuroprotective effects against excitotoxicity.
Pharmacokinetics
The pharmacokinetic profile of related pyrimidine compounds suggests good oral bioavailability and metabolic stability. Studies indicate that these compounds are primarily metabolized in the liver, with renal excretion being the main route for elimination.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Differences
The provided evidence describes 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid (hereafter referred to as Compound A), which shares a pyrimidine-5-carboxylic acid core but differs in substituents . A detailed comparison is outlined below:
| Structural Feature | Target Compound | Compound A |
|---|---|---|
| Position 2 Substituent | 2,5-Dimethoxybenzylamino group | 4-Chlorobenzylsulfanyl group |
| Position 4 Substituent | Propyl chain (C3H7) | 2-Methylpropyl (isobutyl, C4H9) |
| Position 6 Substituent | None | 3-Trifluoromethylanilino group |
| Electronic Effects | Electron-donating methoxy groups | Electron-withdrawing chlorine (benzyl) and CF3 |
| Potential Solubility | Moderate (carboxylic acid + polar methoxy groups) | Lower (hydrophobic CF3 and isobutyl groups) |
Hypothetical Functional Implications
Position 2 Modifications: The target compound’s 2,5-dimethoxybenzylamino group introduces electron-donating effects, which may enhance π-π stacking or hydrogen bonding with biological targets compared to Compound A’s 4-chlorobenzylsulfanyl group (electron-withdrawing Cl and sulfur’s lower polarity) . The amino group in the target compound could improve water solubility relative to Compound A’s sulfanyl group.
Position 6 Substitution: Compound A’s 3-trifluoromethylanilino group introduces strong electron-withdrawing effects and steric hindrance, which are absent in the target compound. This may confer resistance to enzymatic degradation in Compound A but limit target accessibility compared to the unsubstituted position 6 in the target molecule.
Research Findings and Limitations
Key Observations from Available Evidence
- Compound A’s Structural Data : The evidence provides crystallographic details, including bond lengths (e.g., C–S = 1.78 Å, C–N = 1.45 Å) and angles (e.g., C–S–C = 104°), which suggest a rigid conformation due to the sulfanyl and trifluoromethyl groups . These features are absent in the target compound, implying divergent conformational dynamics.
- Metabolic Stability: The trifluoromethyl group in Compound A is known to enhance metabolic stability in other pharmaceuticals, but the target compound’s methoxy groups may render it more susceptible to oxidative metabolism.
Limitations and Unanswered Questions
- No direct pharmacological data (e.g., IC50, binding assays) are available for either compound, making functional comparisons speculative.
- The absence of solubility, stability, or toxicity data precludes a comprehensive evaluation.
Q & A
Q. What are the established synthetic routes for 2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step pathways, starting with the coupling of substituted pyrimidine precursors with benzylamine derivatives. For example, ethyl 2-amino-4-propylpyrimidine-5-carboxylate (a structural analog) is synthesized via nucleophilic substitution and esterification . To optimize yields, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical analysis of reaction outcomes can identify optimal conditions, reducing trial-and-error approaches . Purification via column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC .
Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?
Key properties include solubility, logP, and pKa. Solubility profiles in polar (e.g., DMSO) and aqueous buffers should be determined using UV-Vis spectroscopy or NMR . Molecular weight and purity are confirmed via high-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) . Stability under varying pH and temperature conditions can be assessed using accelerated degradation studies monitored by HPLC .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in drug discovery contexts?
Quantum chemical calculations (e.g., density functional theory, DFT) can model electronic properties and reactive intermediates, such as transition states during synthesis . Molecular docking and molecular dynamics simulations are used to predict binding interactions with biological targets (e.g., enzymes or receptors). For instance, analogs like 4-isopropyl-2-methylpyrimidine-5-carboxylic acid have been studied for their inhibitory effects using these methods .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To address this:
Q. What advanced reactor designs or catalytic systems improve the scalability of this compound’s synthesis?
Continuous-flow reactors enhance reproducibility and heat transfer for exothermic steps (e.g., benzylamine coupling). Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps and improve atom economy . Membrane separation technologies can isolate intermediates efficiently, minimizing waste .
Methodological Guidance
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Synthesize analogs with systematic modifications (e.g., varying alkyl chain length, substituent positions).
- Test analogs against a panel of biological targets (e.g., kinase inhibition assays).
- Use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What strategies mitigate instability issues during long-term storage of pyrimidine-based compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
